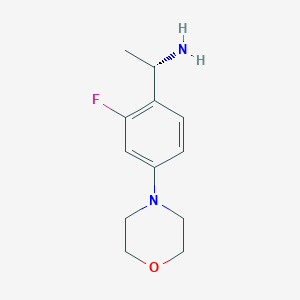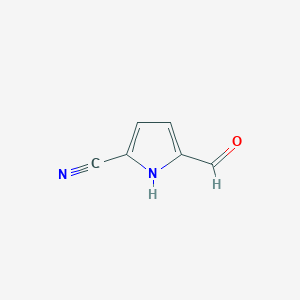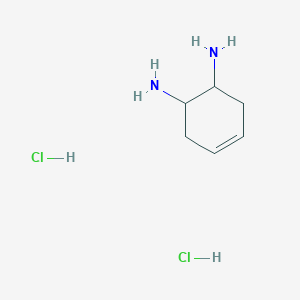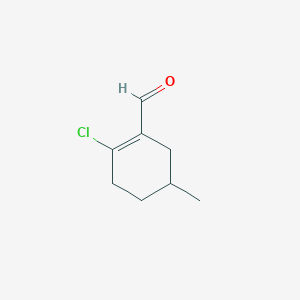![molecular formula C31H39IN2 B12283202 (2E)-2-[(2E,4E)-5-(3,3-dimethyl-1-propylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-propylindole;iodide](/img/structure/B12283202.png)
(2E)-2-[(2E,4E)-5-(3,3-dimethyl-1-propylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-propylindole;iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物(2E)-2-[(2E,4E)-5-(3,3-ジメチル-1-プロピルインドール-1-イウム-2-イル)ペンタ-2,4-ジエニリデン]-3,3-ジメチル-1-プロピルインドール;ヨウ化物 は、インドール系構造を特徴とする複雑な有機分子です。
準備方法
合成経路と反応条件
(2E)-2-[(2E,4E)-5-(3,3-ジメチル-1-プロピルインドール-1-イウム-2-イル)ペンタ-2,4-ジエニリデン]-3,3-ジメチル-1-プロピルインドール;ヨウ化物 の合成は、通常、複数段階の有機反応を伴います。このプロセスは、インドール核の調製から始まり、続いてペンタ-2,4-ジエニリデン基の導入が行われます。最後の段階では、化合物にヨウ素化を行い、ヨウ化物塩を形成します。反応条件は、多くの場合、望ましくない副反応を防ぐために、強酸または強塩基、高温、不活性雰囲気の使用を必要とします。
工業生産方法
この化合物の工業生産には、自動化された反応器と連続フローシステムを使用した大規模合成が含まれる場合があります。これらの方法は、最終製品の高収率と高純度を保証します。クロマトグラフィーや結晶化などの高度な精製技術の使用は、純粋な形態で化合物を得るために不可欠です。
化学反応の分析
反応の種類
(2E)-2-[(2E,4E)-5-(3,3-ジメチル-1-プロピルインドール-1-イウム-2-イル)ペンタ-2,4-ジエニリデン]-3,3-ジメチル-1-プロピルインドール;ヨウ化物: は、以下を含むさまざまな化学反応を受けます。
酸化: この化合物は、酸化されてさまざまな酸化状態を形成することができ、その化学的性質を変える可能性があります。
還元: 還元反応は、この化合物を還元型に変換でき、その反応性を変化させる可能性があります。
置換: この化合物は、置換反応を受けることができ、1つ以上の原子が異なる原子または基に置き換えられます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまなハロゲン化剤が含まれます。反応は、通常、特定の温度、圧力、およびpHレベルを含む、制御された条件下で行われます。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化は異なる酸化誘導体を生成する可能性があり、置換反応はさまざまな置換化合物を生成する可能性があります。
科学研究への応用
(2E)-2-[(2E,4E)-5-(3,3-ジメチル-1-プロピルインドール-1-イウム-2-イル)ペンタ-2,4-ジエニリデン]-3,3-ジメチル-1-プロピルインドール;ヨウ化物: は、いくつかの科学研究への応用があります。
化学: この化合物は、有機合成の試薬として、および反応機構を研究するためのモデル化合物として使用されます。
生物学: これは、細胞プロセスと経路に対する影響を調べるために、生物学的アッセイで使用されます。
医学: この化合物は、特定の分子標的に対する相互作用能力など、その潜在的な治療特性について研究されています。
工業: これは、新素材の開発やさまざまな工業プロセスにおける成分として使用されています。
科学的研究の応用
(2E)-2-[(2E,4E)-5-(3,3-dimethyl-1-propylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-propylindole;iodide: has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It is employed in biological assays to investigate its effects on cellular processes and pathways.
Medicine: The compound is explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and as a component in various industrial processes.
作用機序
(2E)-2-[(2E,4E)-5-(3,3-ジメチル-1-プロピルインドール-1-イウム-2-イル)ペンタ-2,4-ジエニリデン]-3,3-ジメチル-1-プロピルインドール;ヨウ化物 の作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。この化合物はこれらの標的に結合し、その活性を調節し、下流のシグナル伝達経路をトリガーします。この相互作用は、関与する特定の標的と経路に応じて、さまざまな生物学的効果をもたらす可能性があります。
類似化合物の比較
類似化合物
類似化合物には、さまざまな置換基や官能基を持つ他のインドール系分子が含まれます。例としては、以下が挙げられます。
- インドール-3-酢酸
- インドール-3-酪酸
- インドール-3-カルビノール
独自性
(2E)-2-[(2E,4E)-5-(3,3-ジメチル-1-プロピルインドール-1-イウム-2-イル)ペンタ-2,4-ジエニリデン]-3,3-ジメチル-1-プロピルインドール;ヨウ化物 の独自性は、その特定の構造とヨウ化物基の存在にあります。これにより、明確な化学的および生物学的特性が付与されます。これは、さまざまな研究および産業用途に役立つ化合物です。
類似化合物との比較
Similar Compounds
Similar compounds include other indole-based molecules with varying substituents and functional groups. Examples include:
- Indole-3-acetic acid
- Indole-3-butyric acid
- Indole-3-carbinol
Uniqueness
The uniqueness of (2E)-2-[(2E,4E)-5-(3,3-dimethyl-1-propylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-propylindole;iodide lies in its specific structure and the presence of the iodide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C31H39IN2 |
|---|---|
分子量 |
566.6 g/mol |
IUPAC名 |
(2E)-2-[(2E,4E)-5-(3,3-dimethyl-1-propylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-propylindole;iodide |
InChI |
InChI=1S/C31H39N2.HI/c1-7-22-32-26-18-14-12-16-24(26)30(3,4)28(32)20-10-9-11-21-29-31(5,6)25-17-13-15-19-27(25)33(29)23-8-2;/h9-21H,7-8,22-23H2,1-6H3;1H/q+1;/p-1 |
InChIキー |
WBVUIFCYMYKOMJ-UHFFFAOYSA-M |
異性体SMILES |
CCCN\1C2=CC=CC=C2C(/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CCC)(C)C.[I-] |
正規SMILES |
CCCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCC)(C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Propyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B12283151.png)
![tetrapotassium;2-[4-[bis(carboxymethyl)amino]-3-(carboxymethoxy)phenyl]-1H-indole-6-carboxylate](/img/structure/B12283153.png)
![21-Methyl-6-(trifluoromethyl)-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,16,18,20-octaen-14-one](/img/structure/B12283158.png)


![2-Fluorospiro[3.3]heptan-6-amine;hydrochloride](/img/structure/B12283172.png)
![Hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydochloride](/img/structure/B12283175.png)
![N-[2-(3,5-Dioxopiperazino)propyl]-N-(2-amino-2-oxoethyl)glycine](/img/structure/B12283180.png)

![Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12283200.png)

![(8-Formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl) 2-methylpropanoate](/img/structure/B12283215.png)
